

A comparative review of Ninerafaxstat clinical trial data

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Ninerafaxstat Clinical Trial Data: A Comparative Review

An in-depth analysis of Ninerafaxstat's clinical trial performance in non-obstructive hypertrophic cardiomyopathy and heart failure with preserved ejection fraction, benchmarked against current standard-of-care and emerging therapies.

Introduction

Ninerafaxstat is an investigational cardiac mitotrope designed to address the energetic impairment that is a hallmark of several cardiovascular diseases. By acting as a partial fatty acid oxidation (pFOX) inhibitor, Ninerafaxstat aims to shift the heart's energy metabolism from fatty acids towards the more oxygen-efficient glucose pathway. This mechanism is intended to improve cardiac function, particularly in conditions characterized by myocardial ischemia and energetic imbalance. This review provides a comparative analysis of the clinical trial data for Ninerafaxstat in non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF), juxtaposed with data from key comparator drugs in these indications.

Mechanism of Action: Shifting Cardiac Metabolism

Ninerafaxstat's therapeutic potential lies in its ability to modulate the heart's energy substrate utilization. In a healthy heart, both fatty acids and glucose are used to produce adenosine

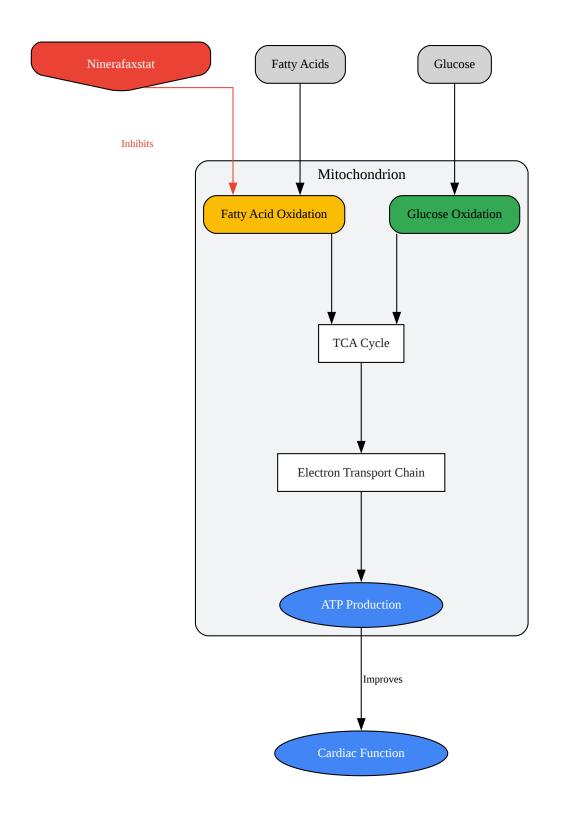






triphosphate (ATP), the primary energy currency of the cell. However, in certain pathological states, an over-reliance on fatty acid oxidation can lead to reduced cardiac efficiency and increased oxygen consumption. Ninerafaxstat partially inhibits this process, thereby promoting glucose oxidation, which generates more ATP per unit of oxygen consumed. This shift is hypothesized to improve myocardial energetics, leading to enhanced cardiac function and a reduction in symptoms.





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Ninerafaxstat's Mechanism of Action.



Comparative Clinical Trial Data

The clinical development of Ninerafaxstat has primarily focused on two key indications: non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). The following sections provide a detailed comparison of the data from the pivotal Phase 2 trials, IMPROVE-HCM and IMPROVE-DiCE, with relevant comparator drug trials.

Non-Obstructive Hypertrophic Cardiomyopathy (nHCM)

The IMPROVE-HCM trial was a Phase 2, randomized, double-blind, placebo-controlled study that evaluated the safety and efficacy of Ninerafaxstat in patients with symptomatic nHCM.[1][2] The results are compared with those of Mavacamten (EXPLORER-HCM trial) and Aficamten (SEQUOIA-HCM trial), two cardiac myosin inhibitors approved or under investigation for obstructive HCM, as there are currently no approved targeted therapies for nHCM.[3][4][5][6][7]

Table 1: Efficacy Outcomes in nHCM Clinical Trials

Endpoint	Ninerafaxstat (IMPROVE-HCM)[1] [8]	Mavacamten (EXPLORER-HCM) [6][7]	Aficamten (SEQUOIA-HCM)[3] [4]
Change in KCCQ- CSS	+9.3 (in patients with baseline ≤80) (p=0.04)	+9.1 (p<0.0001)	LS Mean Difference: 1.7 (p<0.001)
Change in Peak VO2 (mL/kg/min)	No significant difference (p=0.9)	+1.4 (p=0.0006)	+1.8 (p<0.001)
Change in VE/VCO2 Slope	-2.1 (p=0.005)	Not Reported	Not Reported
Change in NYHA Class (% improved by ≥1 class)	Not Reported	34% more than placebo (p<0.0001)	Not Reported
Change in Post- Exercise LVOT Gradient (mmHg)	Not Applicable (nHCM)	-36 (p<0.0001)	Not Applicable (obstructive HCM data)



Table 2: Safety Outcomes in nHCM Clinical Trials

Adverse Event	Ninerafaxstat (IMPROVE-HCM)[1] [9]	Mavacamten (EXPLORER-HCM) [7][10]	Aficamten (SEQUOIA-HCM)[3] [11]
Treatment-Emergent Serious Adverse Events	11.8%	Similar to placebo	5.6%
Adverse Events Leading to Discontinuation	Not Reported	Similar to placebo	Not Reported
Reduction in LVEF <50%	None reported	Transient reductions observed	3.5%

Heart Failure with Preserved Ejection Fraction (HFpEF)

The IMPROVE-DiCE trial (Part 2) was a Phase 2a, open-label study that assessed the effect of Ninerafaxstat on cardiac energetics and function in patients with cardiometabolic HFpEF.[12] [13][14] The results are compared with those of the SGLT2 inhibitors Empagliflozin (EMPEROR-Preserved trial) and Dapagliflozin (DELIVER trial), which have become a cornerstone of HFpEF management.[15][16][17][18][19][20][21]

Table 3: Efficacy Outcomes in HFpEF Clinical Trials



Endpoint	Ninerafaxstat (IMPROVE-DICE Part 2)[12][13][14]	Empagliflozin (EMPEROR- Preserved)[16][18] [22]	Dapagliflozin (DELIVER)[15][17] [19][20][21]
Primary Composite Endpoint (CV Death or HF Hospitalization)	Not Assessed (Mechanistic Study)	HR: 0.79 (95% CI: 0.69-0.90, p<0.001)	HR: 0.82 (95% CI: 0.73-0.92, p<0.001)
Change in Cardiac PCr/ATP Ratio	Statistically significant increase (p=0.02)	Not Assessed	Not Assessed
Change in LV Systolic Reserve Capacity with Exercise	Significant improvement (p=0.03)	Not Assessed	Not Assessed
Change in KCCQ- CSS	Favorable trend	Statistically significant improvement	Statistically significant improvement
Change in 6-Minute Walk Distance	Improvement observed	Not a primary endpoint	Not a primary endpoint

Table 4: Safety Outcomes in HFpEF Clinical Trials

Adverse Event	Ninerafaxstat (IMPROVE-DICE Part 2)[12][13][14]	Empagliflozin (EMPEROR- Preserved)[16][18] [23]	Dapagliflozin (DELIVER)[15][17] [19][20][21]
Serious Adverse Events	Not explicitly reported in detail	Similar to placebo	Similar to placebo
Adverse Events of Special Interest (e.g., genital infections)	Not Reported	Higher incidence of uncomplicated genital infections	Higher incidence of genital infections
Hypovolemia/Hypoten sion	Not Reported	Similar to placebo	Similar to placebo



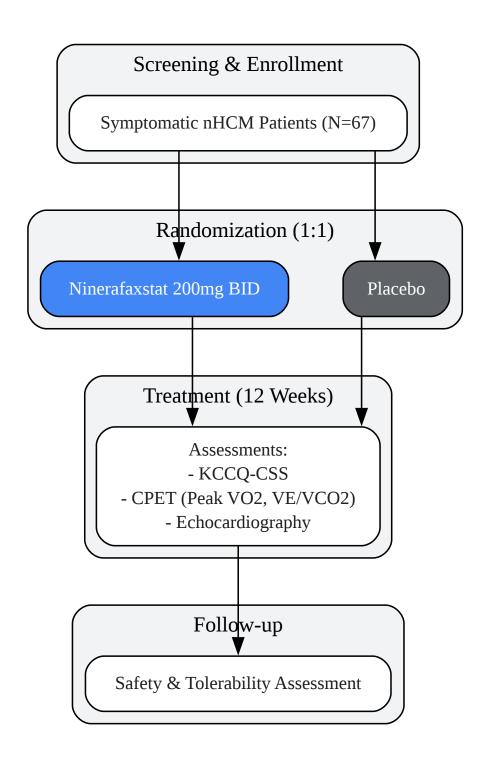
Experimental Protocols

A summary of the methodologies for the key Ninerafaxstat clinical trials is provided below.

IMPROVE-HCM Trial

The IMPROVE-HCM trial was a randomized, double-blind, placebo-controlled study that enrolled 67 patients with symptomatic non-obstructive hypertrophic cardiomyopathy.[1][24][25] [26] Participants were randomized to receive either 200 mg of Ninerafaxstat twice daily or a placebo for 12 weeks.[1] The primary endpoint was safety and tolerability.[2] Key efficacy endpoints included changes in the Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score (KCCQ-CSS), peak oxygen consumption (VO2), and ventilatory efficiency (VE/VCO2 slope) during cardiopulmonary exercise testing (CPET).[1][2]





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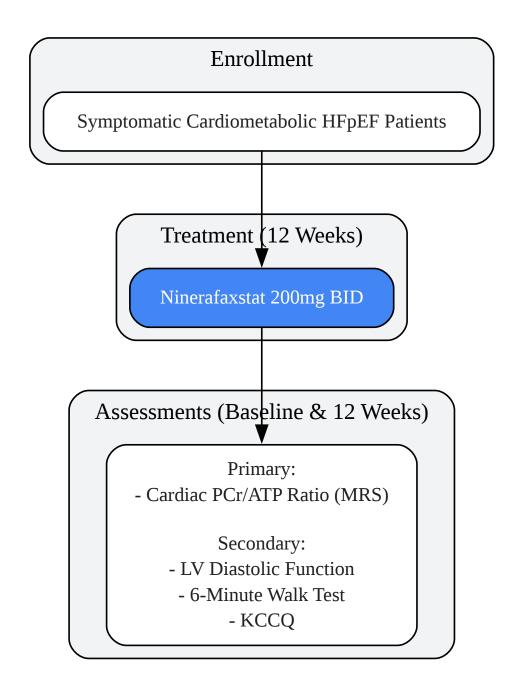
IMPROVE-HCM Trial Workflow.



IMPROVE-DICE Trial

The IMPROVE-DiCE trial was a two-part, open-label, mechanistic Phase 2a study.[27][28][29] [30] Part 2 enrolled symptomatic patients with cardiometabolic heart failure with preserved ejection fraction (HFpEF).[13][14][31] Patients received Ninerafaxstat 200 mg twice daily for 12 weeks.[12] The primary objective was to assess the impact of Ninerafaxstat on cardiac energetics, measured by the phosphocreatine to adenosine triphosphate (PCr/ATP) ratio using magnetic resonance spectroscopy (MRS).[13] Other endpoints included changes in left ventricular (LV) diastolic function, functional capacity (6-minute walk test), and patient-reported symptoms (KCCQ).[13][14]





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IMPROVE-DiCE (Part 2) Trial Workflow.



Discussion and Future Directions

The clinical trial data for Ninerafaxstat demonstrate a novel mechanistic approach to treating cardiovascular diseases characterized by energetic impairment. In nHCM, the IMPROVE-HCM trial showed promising results in improving ventilatory efficiency and patient-reported outcomes in a sub-group of more symptomatic patients, although it did not significantly improve peak VO2.[1][9] This suggests a potential benefit in a patient population with no approved targeted therapies. However, the lack of a significant effect on peak exercise capacity warrants further investigation in a larger Phase 3 trial.

In HFpEF, the IMPROVE-DiCE trial provides compelling evidence for Ninerafaxstat's ability to improve cardiac energetics and diastolic function.[12][13] This is a significant finding, as impaired myocardial energetics is considered a key pathophysiological driver of HFpEF. While the open-label design and focus on mechanistic endpoints limit direct comparisons with the large-scale outcome trials of SGLT2 inhibitors, the data strongly support further investigation of Ninerafaxstat in a larger, randomized controlled trial to evaluate its impact on clinical outcomes.

Compared to the cardiac myosin inhibitors in obstructive HCM, Ninerafaxstat's mechanism is distinct and may offer a therapeutic option for the non-obstructive form of the disease. The SGLT2 inhibitors have demonstrated robust efficacy in reducing heart failure hospitalizations in a broad population of patients with HFpEF. Ninerafaxstat's focus on improving intrinsic cardiac metabolism could potentially offer a complementary or alternative approach, particularly in patients with a significant metabolic component to their heart failure.

In conclusion, the clinical trial data for Ninerafaxstat are encouraging and support its continued development for nHCM and HFpEF. Future Phase 3 trials will be crucial to definitively establish its efficacy and safety in these patient populations and to understand its potential role in the evolving landscape of cardiovascular therapeutics.

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